molecular formula C5H6N2O2S B3301489 (5-Nitrothiophen-2-YL)methanamine CAS No. 90993-47-8

(5-Nitrothiophen-2-YL)methanamine

Cat. No.: B3301489
CAS No.: 90993-47-8
M. Wt: 158.18 g/mol
InChI Key: GIUPGSUAELRKOZ-UHFFFAOYSA-N
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Description

(5-Nitrothiophen-2-YL)methanamine is an organic compound with the molecular formula C5H6N2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a nitro group (-NO2) at the 5-position and an amine group (-NH2) attached to the methylene bridge. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrothiophen-2-YL)methanamine typically involves the nitration of thiophene followed by amination. One common method is the nitration of thiophene to produce 5-nitrothiophene, which is then subjected to a reductive amination process to introduce the methanamine group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as sodium borohydride for the amination step .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Nitrothiophen-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (5-Aminothiophen-2-YL)methanamine, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

(5-Nitrothiophen-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Nitrothiophen-2-YL)methanamine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The amine group can form hydrogen bonds and interact with biological macromolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Nitrothiophen-2-YL)methanimine
  • (5-Nitrothiophen-2-YL)methanol
  • (5-Nitrothiophen-2-YL)acetic acid

Uniqueness

(5-Nitrothiophen-2-YL)methanamine is unique due to its specific combination of a nitro group and an amine group on the thiophene ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the amine group allows for additional hydrogen bonding and nucleophilic interactions, which can enhance its utility in various applications .

Properties

IUPAC Name

(5-nitrothiophen-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUPGSUAELRKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697691
Record name 1-(5-Nitrothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90993-47-8
Record name 1-(5-Nitrothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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